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Compound of Interest

Compound Name:
4-Chloropyrimidine-2-

carbaldehyde

CAS No.: 944902-13-0

Cat. No.: B3030705

Get Quote

Executive Summary
4-Chloropyrimidine-2-carbaldehyde (CAS: 944902-13-0) is a critical heterocyclic scaffold

used primarily as an intermediate in the synthesis of bioactive pharmaceuticals, including

kinase inhibitors and antiviral agents.[1][2] Its structural duality—possessing an electrophilic

aldehyde at C2 and a nucleophilic-susceptible chloride at C4—makes it highly reactive but also

prone to specific fragmentation pathways in mass spectrometry (MS).[2][3]

This guide provides a comprehensive analysis of the MS behavior of 4-Chloropyrimidine-2-
carbaldehyde.[2] It details ionization characteristics, isotopic signatures, and mechanistic

fragmentation pathways to assist researchers in structural validation and impurity profiling.[2][3]
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Property Value Notes

Formula C₅H₃ClN₂O

Exact Mass (Monoisotopic) 141.9934 Da Based on ³⁵Cl

Molecular Weight 142.54 Da Average weight

Isotopic Pattern M : M+2 (3:[2][4][5]1) Diagnostic Chlorine signature

Nitrogen Rule Even Mass
2 Nitrogens (Even)

Even Nominal Mass

RDB Equivalents 5
1 Ring + 3 Double Bonds

(Ring) + 1 Carbonyl

The Chlorine Signature (Self-Validation)
The most reliable diagnostic tool for this molecule is the Chlorine Isotope Pattern. Natural

chlorine exists as ³⁵Cl (75.8%) and ³⁷Cl (24.2%).[2][3]

Validation Check: In any mass spectrum (EI or ESI), the molecular ion cluster must exhibit a

peak at m/z 142 (100% relative abundance) and m/z 144 (~32% relative abundance).

Fragment Tracing: Any fragment ion retaining the chlorine atom will preserve this 3:1

intensity ratio.[2][3] Fragments lacking this pattern have likely lost the halogen.[2][3]

Fragmentation Mechanics & Pathways[3][6][7][8]
The fragmentation of 4-Chloropyrimidine-2-carbaldehyde is driven by two competing

instabilities: the labile carbonyl group (aldehyde) and the carbon-chlorine bond.

Pathway A: Decarbonylation (Alpha-Cleavage/CO Loss)
Aromatic aldehydes readily lose carbon monoxide (CO) under Electron Ionization (EI) or

Collision-Induced Dissociation (CID).[2][3]

Step 1: The molecular ion (m/z 142) undergoes

-cleavage or rearrangement to eject a neutral CO molecule (28 Da).[2][3][6]
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Product: This yields the 4-chloropyrimidine radical cation at m/z 114.[2][3]

Mechanism: The charge stabilizes on the pyrimidine ring nitrogens.[2][3]

Pathway B: Ring Fission (HCN Elimination)
Pyrimidine rings are characterized by the sequential loss of Hydrogen Cyanide (HCN, 27 Da).

[3]

Precursor: Typically occurs from the m/z 114 fragment (post-CO loss).[2][3]

Step 1: The m/z 114 ion ejects HCN.[2][3]

Product: A fragment at m/z 87 (C₃H₂ClN).

Note: This fragment retains the chlorine, so the 3:1 isotope pattern persists.[2][3]

Pathway C: Dehalogenation (Radical/Neutral Loss)
Direct loss of the chlorine atom is less favorable than CO loss but occurs at higher collision

energies.[3]

Loss of Cl[2][3]• (35 Da): Yields m/z 107 (Pyrimidine-2-carbaldehyde cation).[2][3]

Loss of HCl (36 Da): Yields m/z 106.

Observation: These peaks will lack the M+2 isotope companion, confirming chlorine loss.[2]

[3]

Visualizing the Fragmentation Tree
The following diagram maps the logical flow of fragmentation, color-coded by ion type.
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Legend

Molecular Ion (M+)
[C5H3ClN2O]+

m/z 142 (100%), 144 (32%)

Fragment A
[C4H3ClN2]+

(4-Chloropyrimidine)
m/z 114 / 116

-CO (28 Da)
(Alpha-Cleavage)

Fragment C
[C5H3N2O]+

(Dechlorinated)
m/z 107

-Cl• (35 Da)

Fragment B
[C3H2ClN]+

(Ring Contraction)
m/z 87 / 89

-HCN (27 Da)
(Ring Fission)

Fragment D
[C3H2N]+

m/z 52

-Cl• & -HCN -CO & -HCN

Blue: Parent | Red: Primary Fragment | Yellow: Secondary | Green: Minor Pathway

Click to download full resolution via product page

Caption: Logical fragmentation tree for 4-Chloropyrimidine-2-carbaldehyde showing mass

transitions and neutral losses.

Experimental Protocol: Structural Validation
To confirm the identity of 4-Chloropyrimidine-2-carbaldehyde in a synthesized batch or

biological sample, follow this self-validating workflow.

Sample Preparation
Solvent: Acetonitrile (MeCN) or Methanol (MeOH).[2][3] Note: Aldehydes can form

hemiacetals in MeOH; analyze immediately or use MeCN.

Concentration: 1–10 µg/mL.[2][3]

Additives: 0.1% Formic Acid (promotes protonation [M+H]+ in ESI).[2][3]
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Instrument Parameters (LC-MS/MS)
Ionization: Electrospray Ionization (ESI) - Positive Mode.[2][3]

Capillary Voltage: 3.0 – 3.5 kV.[2][3]

Cone Voltage: 20–40 V (Adjust to minimize in-source fragmentation of the aldehyde).

Collision Energy (CID): Stepped 10–30 eV to observe both the molecular ion and fragments.

Step-by-Step Data Analysis
Locate the Parent: Look for m/z 143 ([M+H]+) in ESI or m/z 142 (M+[2][3]•) in EI.[2][3][7][8]

Verify Isotope Pattern: Confirm the M+2 peak exists at ~33% intensity of the parent.[2][3]

If M+2 is missing: The compound is not chlorinated (check for dehalogenation

byproducts).[2][3]

Check for Hemiacetals: If using methanol, look for m/z 175 (M + MeOH + H).[2][3] This is a

common artifact for aldehydes.[2][3]

Confirm CO Loss: Apply collision energy. The transition 143

115 (ESI) or 142

114 (EI) should be the dominant pathway.

Summary of Diagnostic Ions
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m/z (EI/Nominal) Ion Identity
Mechanism of
Formation

Isotope Pattern

142 Molecular Ion [M]+[2]• Parent Yes (3:1)

114 [M - CO]+[2]•
Loss of Carbonyl

(Aldehyde specific)
Yes (3:1)

113 [M - CHO]+
Loss of Formyl

Radical
Yes (3:1)

107 [M - Cl]+
Homolytic cleavage of

C-Cl
No (Monoisotopic)

87 [114 - HCN]+
Ring fragmentation

(Pyrimidine specific)
Yes (3:[2]1)

52 [C3H2N]+
Deep fragmentation

(Loss of Cl, CO, HCN)
No
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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